

A Comprehensive Technical Guide to meso-2,3-Dibromo-1,4-butanediol

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Compound of Interest

Compound Name: 1,4-Dibromo-2,3-butanediol

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An In-depth Analysis of Structure, Synthesis, and Application for Research and Development Professionals

Executive Summary

(2R,3S)-rel-2,3-Dibromo-1,4-butanediol, systematically known as meso-2,3-dibromobutane-1,4-diol, is a bifunctional organic compound of significant interest in advanced organic synthesis and medicinal chemistry. Despite possessing two stereocenters, its inherent symmetry renders it an achiral meso compound. This unique structural feature, combined with the reactivity of its vicinal dibromides and primary hydroxyl groups, makes it a versatile and valuable building block for constructing complex molecular architectures. This guide provides a detailed exploration of its stereochemical structure, discusses the mechanistic basis for its stereoselective synthesis, outlines a robust laboratory-scale protocol, and examines its applications as a precursor to chiral epoxides and other heterocyclic systems pivotal in drug discovery.

Introduction: The Strategic Value of a Symmetrical Synthon

In the landscape of drug development and complex molecule synthesis, the precise control of stereochemistry is paramount. Chiral synthons, or building blocks, are the foundational elements that enable the construction of enantiomerically pure targets. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol presents a fascinating case; it is a product of stereocontrolled

synthesis and serves as a precursor to valuable chiral molecules, yet it is achiral itself.^[1] Its utility stems from its predictable reactivity and the strategic placement of its functional groups: two primary alcohols available for oxidation or derivatization, and two secondary bromides that act as effective leaving groups in nucleophilic substitution reactions.^[1] Understanding the nuances of its structure is the first step toward leveraging its synthetic potential.

Elucidation of Molecular Structure

A thorough grasp of the molecule's identity and three-dimensional arrangement is critical for predicting its reactivity and behavior in chemical systems.

Chemical Identity

The compound is unambiguously identified by the following descriptors:

Property	Identifier	Source
IUPAC Name	(2S,3R)-2,3-dibromobutane-1,4-diol	PubChem ^[2]
Common Name	meso-2,3-Dibromo-1,4-butanediol	
Synonym	(2R,3S)-rel-2,3-Dibromo-1,4-butanediol	Benchchem ^[1]
CAS Number	76818-94-5	Benchchem, PubChem ^{[1][2]}
Molecular Formula	C ₄ H ₈ Br ₂ O ₂	PubChem ^{[2][3]}
Molecular Weight	247.91 g/mol	PubChem ^[2]
InChIKey	OXYNQEOLHRWEPE-ZXZARUISSA-N	PubChem ^[2]

Stereochemistry Explained: The meso Configuration

The core structural feature of this molecule is its stereochemistry. The butane backbone contains two stereocenters at positions C2 and C3.

- **Stereocenters:** C2 is bonded to H, Br, CH₂OH, and the C3-carbon group. C3 is similarly bonded to H, Br, CH₂OH, and the C2-carbon group.
- **Configuration:** The designation (2R,3S) or its equivalent enantiomeric description (2S,3R) indicates that the two stereocenters have opposite configurations.
- **Symmetry:** Due to the symmetrical substitution at C1 and C4 (both are -CH₂OH groups), a plane of symmetry exists that bisects the C2-C3 bond. This internal symmetry means the molecule is superimposable on its mirror image, and it is therefore achiral.
- **Meso Compound:** An achiral compound that has stereocenters is defined as a meso compound. This distinguishes it from the chiral diastereomers, (2R,3R)- and (2S,3S)-2,3-dibromo-1,4-butanediol, which form a pair of enantiomers.^[1] The rel (relative) notation in the synonym (2R,3S)-rel- indicates the relative orientation of the substituents on the two stereocenters.

Structural Visualization

The following diagram illustrates the meso structure, highlighting the internal plane of symmetry that renders the molecule achiral.

Caption: Molecular structure of meso-2,3-dibromo-1,4-butanediol.

Synthesis and Mechanistic Insights

The synthesis of meso-2,3-dibromo-1,4-butanediol is a classic example of stereoselective addition to an alkene. The stereochemistry of the final product is directly controlled by the geometry of the starting material and the reaction mechanism.

Primary Synthetic Route: Stereoselective Bromination of (Z)-2-Butene-1,4-diol

The most common and efficient laboratory preparation involves the electrophilic addition of bromine (Br₂) to (Z)-2-butene-1,4-diol (also known as cis-2-butene-1,4-diol).^[1]

Causality of Substrate Choice: The selection of the (Z)-alkene is crucial. The reaction proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the

double bond. Starting with the (Z)-isomer and performing an anti-addition exclusively yields the meso diastereomer. Conversely, using the (E)- or trans-isomer would result in the racemic mixture of the (2R,3R) and (2S,3S) enantiomers.

Mechanism: The Bromonium Ion Intermediate The reaction is initiated by the attack of the electron-rich π -bond of the alkene on a bromine molecule. This does not proceed through a simple carbocation, which would allow for bond rotation and loss of stereochemical information. Instead, it forms a cyclic bromonium ion intermediate.^[1]

- **Formation of Bromonium Ion:** The alkene double bond attacks Br_2 , displacing a bromide ion (Br^-) and forming a three-membered ring containing a positively charged bromine atom. This shields one face of the original double bond.
- **Nucleophilic Attack:** The displaced bromide ion (Br^-) then acts as a nucleophile, attacking one of the two carbons of the cyclic intermediate. This attack must occur from the opposite face of the bromonium ion ring (a backside attack), forcing the ring to open.

This two-step sequence ensures that the two bromine atoms are added to opposite sides of the carbon-carbon bond, defining the reaction as an anti-addition and leading to the observed (2R,3S) relative stereochemistry.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system for the synthesis of meso-2,3-dibromo-1,4-butanediol.

Materials:

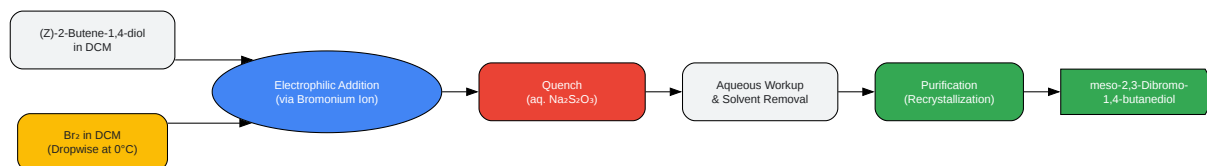
- (Z)-2-Butene-1,4-diol
- Bromine (Br_2)
- Dichloromethane (DCM) or another suitable inert solvent
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated aqueous sodium bicarbonate (NaHCO_3)

- Anhydrous magnesium sulfate (MgSO_4)
- Separatory funnel, round-bottom flask, magnetic stirrer, ice bath

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve (Z)-2-butene-1,4-diol (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0 °C.
- **Bromine Addition:** Prepare a solution of bromine (1.0 eq) in dichloromethane and place it in the addition funnel. Add the bromine solution dropwise to the stirring diol solution over 30-60 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts. The addition is complete when a faint orange color persists.
- **Quenching:** Once the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate until the solution becomes colorless, indicating that all excess bromine has been consumed.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure meso-2,3-dibromo-1,4-butanediol as a crystalline solid.

Workflow Visualization



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Caption: Stereoselective synthesis of the target meso-diol.

Applications in Drug Development & Organic Synthesis

The synthetic utility of meso-2,3-dibromo-1,4-butanediol lies in its bifunctional nature, providing multiple avenues for molecular elaboration.

- **Precursor to Chiral Epoxides:** Treatment of the diol with a base can induce an intramolecular Williamson ether synthesis. Because the hydroxyl groups and bromine atoms are in an anti configuration, this cyclization proceeds readily. Deprotonation of one hydroxyl group allows it to perform an intramolecular SN₂ attack on the adjacent carbon, displacing the bromide and forming an epoxide. The resulting 2,3-epoxy-1,4-butanediol is a valuable chiral intermediate.
- **Nucleophilic Substitution Reactions:** The secondary bromine atoms are excellent leaving groups for SN₂ reactions.^[1] This allows for the introduction of a wide variety of nucleophiles (e.g., azides, cyanides, thiols, amines) with inversion of stereochemistry. Performing this sequentially can lead to highly functionalized and stereochemically complex acyclic molecules.
- **Formation of Heterocycles:** The 1,4-diol and 2,3-dibromo functionalities make this compound an ideal starting material for the synthesis of various five- and six-membered heterocyclic systems, which are common scaffolds in pharmaceutical compounds.

Safety and Handling

As with all halogenated organic compounds, appropriate safety precautions must be observed.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Precautionary Measures: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(2R,3S)-rel-2,3-Dibromo-1,4-butanediol is more than a simple di-halogenated diol; it is a product of precise stereocontrol and a tool for creating further stereochemical complexity. Its meso nature, arising from the combination of two opposing stereocenters and molecular symmetry, is a key structural feature. A deep understanding of the anti-addition mechanism used in its synthesis from (Z)-2-butene-1,4-diol is essential for any scientist aiming to produce it efficiently. For drug development professionals and synthetic chemists, this compound remains a versatile and powerful building block for accessing chiral epoxides, functionalized diols, and complex heterocyclic systems.

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